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molecular formula C6H3BrN4 B1268448 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile CAS No. 98130-58-6

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile

Cat. No. B1268448
M. Wt: 211.02 g/mol
InChI Key: YOKMIDCZQYUXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062088B2

Procedure details

Tetracyanoethylene (10.02 g, 78.23 mmol) was dissolved in the mixed solvent of acetone (60 mL) and ethyl acetate (120 mL), to which hydrogen bromide (33 wt %, 60 mL) dissolved in acetic acid was added at 0˜5° C. The yellow solid compound observed after one hour-stirring was isolated by filtering. After washing the compound with cold distilled water (100 mL), the mixture was dried in the air to give the target compound (11.02 g, 52.22 mmol, 66.8%).
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:9]#[N:10])=[C:4]([C:7]#[N:8])[C:5]#[N:6])#[N:2].[BrH:11]>CC(C)=O.C(OCC)(=O)C.C(O)(=O)C>[NH2:2][C:1]1[NH:6][C:5]([Br:11])=[C:4]([C:7]#[N:8])[C:3]=1[C:9]#[N:10]

Inputs

Step One
Name
Quantity
10.02 g
Type
reactant
Smiles
C(#N)C(=C(C#N)C#N)C#N
Name
Quantity
60 mL
Type
reactant
Smiles
Br
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
-stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0˜5° C
CUSTOM
Type
CUSTOM
Details
was isolated
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
After washing the compound
DISTILLATION
Type
DISTILLATION
Details
with cold distilled water (100 mL)
CUSTOM
Type
CUSTOM
Details
the mixture was dried in the air

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1NC(=C(C1C#N)C#N)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 52.22 mmol
AMOUNT: MASS 11.02 g
YIELD: PERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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